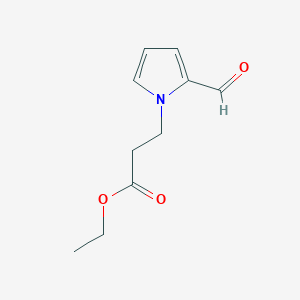

ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(2-formylpyrrol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-10(13)5-7-11-6-3-4-9(11)8-12/h3-4,6,8H,2,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJDVBNRYXLWRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=CC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 2 Formyl 1h Pyrrol 1 Yl Propanoate and Its Derivatives

Chemo- and Regioselective Synthesis of the Pyrrole (B145914) Nucleus

The formation of the pyrrole ring is the foundational step in synthesizing the target compound. The Paal-Knorr synthesis is one of the most direct and widely used methods for this purpose, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction is valued for its high atom economy, as the only byproduct is water. acs.orgacs.org

To synthesize the N-substituted pyrrole core of the target molecule, a 1,4-dicarbonyl compound can be reacted with an amine that already contains the propanoate side chain, such as ethyl 3-aminopropanoate. The general mechanism involves the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com

The choice of reactants is crucial for chemo- and regioselectivity. The Paal-Knorr reaction itself is inherently regioselective in forming the N-substituted ring from a 1,4-dicarbonyl. researchgate.net Alternative methods like the Knorr pyrrole synthesis, which uses an α-amino-ketone and a β-ketoester, offer another route to highly functionalized pyrroles, though they may require more steps to achieve the specific substitution pattern of the target molecule. lucp.netresearchgate.net

Functionalization Strategies for the 2-Formyl Position

Introducing the aldehyde group at the C-2 position of the pyrrole ring is typically achieved through electrophilic substitution on a pre-formed pyrrole nucleus. The Vilsmeier-Haack reaction is the most common and effective method for this transformation. pharmaguideline.comijpcbs.comquimicaorganica.org This reaction employs a Vilsmeier reagent, a chloromethyliminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.com

The Vilsmeier-Haack reaction is highly regioselective for electron-rich heterocyclic compounds like pyrrole, strongly favoring substitution at the α-position (C-2) over the β-position (C-3). chemistrysteps.comrsc.org This selectivity is driven by the greater stability of the cationic intermediate formed upon attack at the C-2 position. The reaction proceeds through an electrophilic attack by the Vilsmeier reagent on the pyrrole ring, followed by hydrolysis of the resulting iminium salt to yield the 2-formylpyrrole. quimicaorganica.org

The regioselectivity can be influenced by steric hindrance. Bulky substituents on the pyrrole nitrogen can sterically block the C-2 position, potentially leading to an increased yield of the C-3 formylated product. rsc.orgthieme-connect.com However, for the synthesis of ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate, the inherent electronic preference for C-2 formylation is advantageous.

Alternative methods for generating 2-formylpyrroles include the de novo synthesis from acyclic precursors. For instance, some modern approaches achieve this through oxidative annulation and direct Csp³-H to C=O oxidation, using substrates like aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters in the presence of a copper catalyst. organic-chemistry.orgacs.org

| Method | Reagents | Typical Regioselectivity | Key Advantages | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Predominantly C-2 (α-position) | High yield, reliable, widely applicable for electron-rich heterocycles. | chemistrysteps.comrsc.org |

| Reimer-Tiemann Reaction | CHCl₃, strong base (e.g., KOH) | Yields 2-formylpyrrole, but can also lead to ring expansion products (e.g., 3-chloropyridine). | Classic method, but often suffers from low yields and side products. | pharmaguideline.com |

| Oxidative Annulation | Aryl methyl ketones, arylamines, acetoacetate esters, Cu catalyst, I₂, O₂ | Builds the 2-formylpyrrole ring directly. | Avoids post-synthesis formylation, good for constructing polysubstituted pyrroles. | organic-chemistry.orgacs.org |

| Reduction of 2-Carboxylate/Thionoester | Raney Nickel (for thionoesters); or multi-step reduction/oxidation (for esters) | Specific to C-2 position if starting from a 2-carboxy-pyrrole. | Provides a route from readily available Knorr-type pyrrole esters. | researchgate.net |

Esterification and Side-Chain Elaboration Techniques at the Pyrrole Nitrogen

Attaching the ethyl 3-propanoate side chain to the pyrrole nitrogen can be accomplished through several synthetic routes. The most direct method is the N-alkylation of a pre-existing 2-formylpyrrole. A common and efficient strategy for this is the Michael addition of the pyrrole nitrogen to an activated alkene, such as ethyl acrylate. This reaction is often catalyzed by a base.

Alternatively, the synthesis can begin with an amine that already bears the desired side chain. For example, ethyl 3-aminopropanoate can be used as the amine component in a Paal-Knorr synthesis with a 1,4-dicarbonyl compound. This approach builds the N-substituted pyrrole ring in a single step, after which the formyl group can be introduced at the C-2 position via the Vilsmeier-Haack reaction.

If the synthesis starts from 3-(2-formyl-1H-pyrrol-1-yl)propanoic acid, a final esterification step is required. Standard esterification conditions, such as reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed to yield the final ethyl ester product.

Green Chemistry Principles Applied to the Synthesis of Ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate

The principles of green chemistry can be applied to make the synthesis of substituted pyrroles more environmentally benign. lucp.net The Paal-Knorr reaction, a key step in the synthesis, is inherently green due to its high atom economy. acs.orgacs.org Further improvements can be made by modifying the reaction conditions.

Key green approaches include:

Solvent-Free Reactions: Performing the Paal-Knorr synthesis under solvent-free conditions, for example, using mechanochemical activation (ball milling) or simply heating the neat reactants, significantly reduces solvent waste. acs.orglucp.net

Use of Green Catalysts: Replacing traditional mineral acids with solid acid catalysts, reusable heterogeneous catalysts, or bio-sourced organic acids like citric acid can lead to a cleaner and more sustainable process. lucp.netnih.gov

Alternative Energy Sources: Microwave irradiation has been shown to accelerate the Paal-Knorr reaction, reducing reaction times and energy consumption compared to conventional heating. acs.orgjournals.co.za

Use of Greener Solvents: When a solvent is necessary, replacing hazardous organic solvents with greener alternatives like water or ethanol can improve the environmental profile of the synthesis. lucp.net

These principles aim to reduce waste, avoid the use of toxic reagents, and improve energy efficiency, making the production of pyrrole derivatives like ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate more sustainable. researchgate.nettandfonline.com

Catalytic Approaches to Pyrrole Ring Formation and Subsequent Substitution

Catalysis plays a vital role in the efficient synthesis of the pyrrole nucleus and its subsequent functionalization. A wide range of catalysts have been developed to improve the yield, selectivity, and reaction conditions of key synthetic steps.

For the Paal-Knorr synthesis of the pyrrole ring, various catalysts can be employed:

Brønsted Acids: Weak acids like acetic acid are commonly used to catalyze the condensation and dehydration steps. mdpi.com

Lewis Acids: Catalysts such as Sc(OTf)₃ and Bi(NO₃)₃·5H₂O have been shown to be effective. journals.co.za

Heterogeneous Catalysts: Solid acid catalysts like montmorillonite (B579905) clays, zeolites, and silica-supported acids offer advantages such as easy separation, reusability, and often milder reaction conditions. mdpi.comtandfonline.com

The Vilsmeier-Haack reaction, used for formylation, is itself a catalyzed process where POCl₃ activates DMF. While this is the standard, research into milder or more efficient activating agents is ongoing. Catalytic multicomponent reactions, which combine several steps into a one-pot process, represent an advanced strategy. For example, a thiazolium salt can catalyze a sila-Stetter reaction to generate a 1,4-dicarbonyl in situ, which then undergoes a Paal-Knorr cyclization with an amine to form the pyrrole. acs.org

| Catalyst Type | Examples | Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|

| Brønsted Acids | Acetic acid, p-toluenesulfonic acid (p-TSA) | Often requires heating | Simple, inexpensive, traditional method. | organic-chemistry.orgmdpi.com |

| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃·5H₂O, TiCl₄ | Can often be performed at room temperature | High efficiency, mild conditions. | journals.co.za |

| Heterogeneous / Solid Acids | Montmorillonite KSF, Zeolites, Alumina, Silica-supported acids | Varies (room temp. to heating), often solvent-free | Reusable, easy to separate, environmentally friendly. | mdpi.comtandfonline.com |

| Organocatalysts | Thiazolium salts (for in situ generation of dicarbonyl) | Heating, one-pot multicomponent reaction | Enables complex transformations in a single step. | acs.org |

Total Synthesis Strategies Utilizing Ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate as a Key Intermediate

The 2-formylpyrrole scaffold is a valuable building block in the total synthesis of complex natural products, particularly alkaloids. rsc.orgresearchgate.net While specific examples using the exact ethyl 3-propanoate side chain are specialized, the closely related 2-formylpyrrole core is a frequently used intermediate. Its aldehyde group serves as a versatile handle for further chemical transformations, such as Wittig reactions, aldol (B89426) condensations, reductive aminations, and oxidations, allowing for the construction of more elaborate molecular architectures.

Chemical Reactivity and Mechanistic Insights of Ethyl 3 2 Formyl 1h Pyrrol 1 Yl Propanoate

Reactivity Profiles of the Formyl Group (e.g., Condensations, Reductions, Oxidations)

The formyl group at the 2-position of the pyrrole (B145914) ring is a versatile functional handle that readily participates in a variety of reactions typical of aldehydes.

Condensation Reactions: The formyl group can undergo condensation reactions with a range of nucleophiles. For instance, it can react with amines to form Schiff bases or with active methylene (B1212753) compounds in Knoevenagel-type condensations. These reactions are fundamental in the synthesis of more complex heterocyclic systems and conjugated molecules. The electron-rich nature of the pyrrole ring can influence the reactivity of the formyl group in these transformations.

Reductions: The aldehyde functionality can be selectively reduced to a hydroxymethyl group using mild reducing agents such as sodium borohydride. More forcing conditions, for example, using lithium aluminum hydride, could potentially also reduce the ester functionality. A one-step desulfurative reduction of 2-thionoester pyrroles to 2-formyl pyrroles using Raney® nickel has been reported as a streamlined alternative to traditional multi-step procedures. Current time information in Darmstadt, DE.

Oxidations: The formyl group can be oxidized to a carboxylic acid. However, the pyrrole ring itself is susceptible to oxidation under harsh conditions. Therefore, mild and selective oxidizing agents are typically required to achieve the desired transformation without affecting the pyrrole core. An efficient de novo synthesis of pyrrole-2-carbaldehyde skeletons has been developed, featuring oxidative annulation and Csp3–H to C═O oxidation, which avoids the use of stoichiometric quantities of hazardous oxidants. organic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution.

Electrophilic Aromatic Substitution: Pyrrole undergoes electrophilic aromatic substitution more readily than benzene. nih.gov The substitution pattern is dictated by the directing effects of the existing substituents. The N-propanoate group and the 2-formyl group both influence the regioselectivity of these reactions. Due to the resonance stabilization of the intermediate carbocation (the sigma complex), electrophilic attack is strongly favored at the C5 position. researchgate.net Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. libretexts.org

Nucleophilic Aromatic Substitution: While less common for the electron-rich pyrrole ring, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups. beilstein-journals.orgnih.gov For instance, 2,5-dinitro-1-methylpyrrole has been shown to undergo nucleophilic aromatic substitution with piperidine (B6355638) and methoxide (B1231860) ions under mild conditions. acs.org The presence of the formyl group, an electron-withdrawing group, can facilitate such reactions on the pyrrole ring of ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate under appropriate conditions.

Hydrolysis and Transesterification Reactions of the Ethyl Propanoate Moiety

The ethyl propanoate side chain can undergo nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of a strong acid (e.g., H₂SO₄ or HCl) and an excess of water. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. chemguide.co.uk The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521), to produce the carboxylate salt and ethanol (B145695). brainly.com Subsequent acidification protonates the carboxylate to yield the free carboxylic acid. Due to the ubiquitous nature of esterases in biological systems, it is expected that ethyl propanoate would be readily hydrolyzed in vivo. europa.eu

Transesterification: The ethyl group of the ester can be exchanged with another alkyl group by reacting the compound with an alcohol in the presence of an acid or base catalyst. This reaction is also reversible, and the equilibrium can be shifted by using a large excess of the new alcohol.

| Reaction | Conditions | Products | Reversibility |

| Acid-Catalyzed Hydrolysis | Excess H₂O, H⁺ catalyst, heat | Carboxylic acid + Ethanol | Reversible |

| Base-Catalyzed Hydrolysis | NaOH or KOH, heat | Carboxylate salt + Ethanol | Irreversible |

| Transesterification | R'OH, H⁺ or OR'⁻ catalyst | New ester + Ethanol | Reversible |

| This table is interactive. Click on the headers to sort. |

Cycloaddition and Annulation Reactions Involving the Pyrrole Scaffold

The pyrrole ring of ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate can participate as a diene or a dienophile in cycloaddition reactions, leading to the formation of more complex polycyclic structures.

[4+2] Cycloadditions (Diels-Alder Reactions): Pyrrole can act as a diene in Diels-Alder reactions, although its aromatic character can reduce its reactivity compared to non-aromatic dienes. Computational studies have been performed to investigate the reactivity of the pyrrole moiety as a diene in these reactions. rsc.org The reaction of N-arylpyrroles with benzynes, generated from diaryliodonium salts, has been reported to proceed via a Diels-Alder cycloaddition. nih.gov

[3+2] Cycloadditions: The pyrrole ring can also be involved in [3+2] cycloaddition reactions. For example, N-substituted pyrrole-2-carboxaldehydes can react with arylalkenes under copper catalysis to afford dihydropyrrolizine skeletons. chemguide.co.uk

Annulation Reactions: Annulation reactions involve the formation of a new ring fused to the existing pyrrole scaffold. Tandem annulation of 1,3-enynes can lead to functionalized pyrrole derivatives. nih.gov A novel approach to 1H-pyrrolo[3,2-c]pyridine-2,3-diones (5-azaisatins) has been developed through an unprecedented annulation of pyrrolo[2,1-c] Current time information in Darmstadt, DE.researchgate.netbenzoxazine-1,2,4-triones by thioacetamide. nih.gov

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

The rates and equilibria of the reactions involving ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate are governed by kinetic and thermodynamic parameters.

Reaction Kinetics:

Hydrolysis of the Ester: The rate of hydrolysis of the ethyl propanoate group is dependent on factors such as temperature, pH, and the concentration of the catalyst (acid or base). internationaljournalssrg.org Studies on the hydrolysis of ethyl acetate (B1210297) with sodium hydroxide have shown that the rate of reaction is concentration-dependent, while the rate constant is not. researchgate.net

Formyl Group Reactions: The kinetics of the reactions of the formyl group, such as condensation or reduction, will be influenced by the steric and electronic environment of the pyrrole ring.

Thermodynamic Analyses: The thermodynamic stability of pyrrole and its derivatives has been the subject of experimental and computational studies. osti.gov The enthalpy of formation of pyrrole has been determined, providing insight into its thermodynamic properties. acs.orgnist.gov These fundamental thermodynamic data are crucial for understanding the energy changes associated with reactions involving the pyrrole ring system and for predicting the position of chemical equilibria.

| Transformation | Key Kinetic Factors | Relevant Thermodynamic Data |

| Ester Hydrolysis | Temperature, pH, Catalyst Concentration | Enthalpy of reaction |

| Formyl Group Condensation | Nucleophile strength, Steric hindrance | Equilibrium constant |

| Electrophilic Aromatic Substitution | Electrophile reactivity, Solvent | Gibbs free energy of activation |

| Cycloaddition Reactions | Frontier molecular orbital energies | Activation energy |

| This table is interactive. Click on the headers to sort. |

Computational Mechanistic Elucidations for Reactivity Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the detailed mechanisms of the reactions of ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate.

Cycloaddition Reactions: DFT studies have been employed to investigate the mechanism and selectivity of cycloaddition reactions involving pyrrole derivatives. escholarship.org For example, the hetero-Diels-Alder reaction between 2-nitro-1H-pyrrole and isoprene (B109036) has been examined using DFT, revealing a non-concerted two-stage one-step molecular mechanism. researchgate.net Computational studies have also been used to determine the reactivity of pyrrole as a diene and to explore chemical transformations that could enhance its effectiveness in cycloadditions. rsc.org

Electrophilic Substitution: DFT calculations have been used to study the electrophile affinity and positional selectivity in electrophilic substitution reactions of N-substituted pyrroles. researchgate.net These studies help to rationalize the observed regioselectivity by analyzing the stability of the reaction intermediates and transition states.

Annulation Reactions: The mechanism of annulation reactions can also be investigated using computational methods. For instance, the annulation of arylidene-Δ²-pyrrolin-4-ones has been studied using experimental and quantum chemical methods to understand the reaction mechanism, which includes a Michael addition followed by a 6-exo-dig annulation as the rate-determining step. researchgate.net

Advanced Spectroscopic and Structural Characterization of Ethyl 3 2 Formyl 1h Pyrrol 1 Yl Propanoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution.

For ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The pyrrole (B145914) ring protons would appear as distinct multiplets in the aromatic region, with their chemical shifts and coupling constants providing information about their relative positions. The protons of the ethyl propanoate side chain, specifically the two methylene (B1212753) groups and the terminal methyl group, would exhibit characteristic triplet and quartet patterns, confirming the ethyl ester functionality. The aldehyde proton would be a singlet in the downfield region.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbons of the formyl and ester groups would be observed at the lowest field. The sp²-hybridized carbons of the pyrrole ring would appear in the intermediate region, while the sp³-hybridized carbons of the ethyl propanoate chain would be found at the highest field.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons. COSY would reveal proton-proton couplings within the pyrrole ring and the ethyl propanoate chain. HSQC would correlate directly bonded proton-carbon pairs, while HMBC would establish long-range correlations, for instance, between the formyl proton and the pyrrole ring carbons, or between the methylene protons of the propanoate chain and the pyrrole nitrogen, thus confirming the N-alkylation.

Conformational analysis could be explored by studying temperature-dependent NMR spectra or through advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which could reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the side chains relative to the pyrrole ring.

Expected ¹H NMR Data

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde H | 9.5 - 10.0 | s |

| Pyrrole H | 6.0 - 7.5 | m |

| N-CH₂ | 4.2 - 4.5 | t |

| O-CH₂ | 4.0 - 4.3 | q |

| C-CH₂-C | 2.8 - 3.1 | t |

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O (aldehyde) | 180 - 190 |

| C=O (ester) | 170 - 175 |

| Pyrrole C | 110 - 140 |

| O-CH₂ | 60 - 65 |

| N-CH₂ | 45 - 50 |

| C-CH₂-C | 30 - 35 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy provides information about the functional groups present in a molecule and can offer insights into molecular vibrations.

The FT-IR (Fourier-Transform Infrared) spectrum of ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The formyl C=O stretch would likely appear at a lower wavenumber (around 1660-1680 cm⁻¹) due to conjugation with the pyrrole ring, while the ester C=O stretch would be expected at a higher wavenumber (around 1730-1750 cm⁻¹). Other characteristic bands would include C-H stretching vibrations of the aromatic pyrrole ring and the aliphatic ethyl propanoate chain, as well as C-N and C-O stretching vibrations.

Raman spectroscopy , being complementary to FT-IR, would be particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The symmetric vibrations of the pyrrole ring would be expected to give strong Raman signals.

Expected FT-IR Data

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=O (ester) | 1730 - 1750 |

| C=O (aldehyde) | 1660 - 1680 |

| C=C (pyrrole) | 1500 - 1600 |

High-Resolution Mass Spectrometry and Detailed Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound. For ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate (C₁₀H₁₃NO₃), the expected monoisotopic mass would be precisely determined.

The fragmentation pathway, typically studied using techniques like tandem mass spectrometry (MS/MS), would provide structural confirmation. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ethyl propanoate side chain, or cleavage at the bond between the propanoate chain and the pyrrole ring. The stability of the pyrrole ring would likely result in fragment ions containing this core structure.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Should a suitable single crystal of the compound be grown, X-ray diffraction would provide the most definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the solid-state architecture.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

UV-Vis (Ultraviolet-Visible) spectroscopy would reveal the electronic transitions within the molecule. The pyrrole ring, being an aromatic system, and the conjugated formyl group would give rise to characteristic absorption bands. The π → π* transitions of the conjugated system would be expected in the UV region.

Fluorescence spectroscopy would provide information about the emission properties of the molecule after electronic excitation. While not all pyrrole derivatives are strongly fluorescent, the presence of the extended conjugation could potentially lead to observable emission. The fluorescence spectrum would show the wavelengths of emitted light and could be used to calculate the quantum yield, providing insights into the efficiency of the emission process.

Computational Spectroscopic Parameter Prediction and Validation

In conjunction with experimental data, computational chemistry, particularly using Density Functional Theory (DFT), would be a powerful tool for predicting and validating spectroscopic properties. Calculations could be performed to predict ¹H and ¹³C NMR chemical shifts, vibrational frequencies from FT-IR and Raman spectroscopy, and electronic transition energies for UV-Vis spectra. Comparing the computationally predicted data with the experimental results would provide a deeper understanding of the compound's structure and properties and aid in the definitive assignment of spectral features.

Role of Ethyl 3 2 Formyl 1h Pyrrol 1 Yl Propanoate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Porphyrin and Pyrrole-Based Macrocycles

The 2-formyl group on the pyrrole (B145914) ring of ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate makes it a key precursor in the synthesis of porphyrins and other pyrrole-based macrocycles. mdpi.comencyclopedia.pubnih.gov Porphyrins, with their characteristic tetrapyrrolic structure, are fundamental to numerous biological processes and have found applications in areas such as photodynamic therapy and catalysis. The aldehyde functionality allows for condensation reactions, a critical step in the construction of the porphyrin core. mdpi.comnih.govresearchgate.net

In a typical synthetic strategy, 2-formylpyrrole derivatives are reacted with pyrromethanes or other suitable pyrrolic fragments under acidic conditions to form a biladiene intermediate, which is subsequently oxidized to yield the porphyrin macrocycle. The N-substituted propanoate group in ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate can influence the solubility and electronic properties of the resulting porphyrin, potentially leading to materials with tailored characteristics.

Table 1: Examples of Porphyrin Synthesis Utilizing 2-Formylpyrrole Derivatives

| Precursor(s) | Reaction Type | Resulting Macrocycle | Reference |

| 2-Formylpyrrole, Pyrrole | Acid-catalyzed condensation | Porphyrin | nih.gov |

| 5-Formyl-dipyrromethane | MacDonald [2+2] condensation | Porphyrin | mdpi.com |

| 2-Formylpyrrole derivatives | Mixed condensation | Unsymmetrical porphyrins | rsc.org |

Intermediate in the Construction of Complex Natural Product Cores

The pyrrole moiety is a common structural motif in a vast number of natural products displaying a wide range of biological activities. psu.educhim.itrsc.org Ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate serves as a valuable intermediate in the synthesis of such complex molecules. The formyl group can be readily transformed into various other functional groups, providing a handle for further molecular elaboration. For instance, it can undergo Wittig reactions to introduce carbon-carbon double bonds, or it can be oxidized to a carboxylic acid or reduced to an alcohol.

The N-propanoate substituent offers another site for chemical modification. This ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, such as amino acids or other natural product fragments, to build intricate molecular architectures. This dual functionality makes the compound a strategic building block in the total synthesis of pyrrole-containing natural products. psu.edu

Application in the Synthesis of Diverse Heterocyclic Compounds

Beyond porphyrins, ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate is a precursor for a diverse range of other heterocyclic compounds. The reactivity of the 2-formylpyrrole unit allows for its participation in various classical and modern synthetic methodologies for heterocycle formation.

One notable example is the Paal-Knorr synthesis, a well-established method for the synthesis of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. tandfonline.comrgmcet.edu.inorganic-chemistry.orgresearchgate.net While the target compound is itself a pyrrole, its formyl group can be a precursor to a 1,4-dicarbonyl system through appropriate synthetic transformations, which could then be used to construct a new, more complex pyrrole ring. Similarly, the Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a β-ketoester, offers another avenue for the construction of substituted pyrroles. wikipedia.org The functionalities present in ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate can be strategically manipulated to generate the necessary precursors for these reactions.

Utilization in Polymer Chemistry as a Monomer or Functional Linker

The pyrrole ring is a key component in conducting polymers, with polypyrrole being one of the most extensively studied examples. The ability to introduce functional groups onto the pyrrole monomer allows for the tuning of the resulting polymer's properties, such as its conductivity, solubility, and processability. Ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate, with its N-propanoate and 2-formyl substituents, can be envisioned as a functional monomer in polymerization reactions. mdpi.comnih.gov

The polymerization of pyrrole can be achieved through electrochemical or chemical oxidation. The presence of the N-propanoate group could enhance the solubility of the resulting polymer, facilitating its characterization and processing. The formyl group, on the other hand, could serve as a reactive site for post-polymerization modification, allowing for the attachment of other functional molecules to the polymer backbone. nih.gov This would lead to the creation of functional materials with potential applications in sensors, actuators, and biomedical devices.

Role in Materials Science for the Development of Functional Organic Frameworks

In the field of materials science, there is a growing interest in the development of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). acs.orgnih.govresearchgate.netresearchgate.netrsc.org These materials are constructed from organic linkers and metal nodes (in the case of MOFs) or through covalent bonds between organic building blocks (in the case of COFs). The properties of these frameworks, including their pore size, surface area, and chemical functionality, can be precisely controlled by the choice of the organic linker.

Ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate, after appropriate modification, can serve as a functional organic linker for the construction of such frameworks. For instance, the ethyl ester can be hydrolyzed to a carboxylic acid, which can then coordinate to metal ions to form a MOF. The formyl group can also participate in the formation of imine-linked COFs. The pyrrole nitrogen and the propanoate chain introduce additional functionality into the framework, which could be exploited for applications in gas storage, separation, and catalysis.

Development of Supramolecular Assemblies Featuring Pyrrole Substructures

Supramolecular chemistry focuses on the study of non-covalent interactions and their use in the construction of complex, organized structures. nih.govresearchgate.netacs.orgmdpi.comhw.ac.uk Pyrrole-containing molecules are known to participate in various non-covalent interactions, including hydrogen bonding (via the N-H group in unsubstituted pyrroles) and π-π stacking. These interactions can be harnessed to direct the self-assembly of molecules into well-defined supramolecular architectures.

While ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate has a substituent on the nitrogen, preventing N-H hydrogen bonding, the pyrrole ring can still engage in π-π stacking interactions. The formyl and propanoate groups can also participate in other non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding with other molecules. By carefully designing the molecular structure, it is plausible that this compound or its derivatives could be used to create novel supramolecular assemblies with interesting photophysical or recognition properties.

Theoretical and Computational Chemistry Studies on Ethyl 3 2 Formyl 1h Pyrrol 1 Yl Propanoate

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed understanding of its molecular orbitals and electronic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate, the electron-withdrawing nature of the formyl and propanoate groups is expected to influence the electron density distribution across the pyrrole (B145914) ring. DFT calculations would likely show that the HOMO is primarily localized on the electron-rich pyrrole ring, while the LUMO is distributed over the formyl and propanoate substituents. This distribution is consistent with the known electronic properties of substituted pyrroles. A computational study on related pyrrole derivatives has shown that such substitutions can significantly alter the HOMO-LUMO gap. researchgate.netresearchgate.net

Table 1: Predicted Electronic Properties of Ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate using DFT

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods

The flexibility of the ethyl propanoate side chain allows for multiple conformations of ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate. Understanding the conformational landscape is essential as the geometry of the molecule can significantly impact its properties and reactivity.

Conformational analysis can be initiated using molecular mechanics methods, such as the MMFF94 force field, to efficiently explore the potential energy surface and identify low-energy conformers. These initial geometries can then be further optimized using more accurate quantum chemical methods, like DFT. For 2-acylpyrroles, studies have shown the existence of stable syn and anti conformers, with the syn-rotamers often being energetically more favorable. longdom.org The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions.

For ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate, the rotation around the C-C bond connecting the pyrrole ring to the propanoate group and the C-N bond of the pyrrole ring are key dihedral angles to consider. Theoretical calculations would likely predict a few stable conformers with slight energy differences, with the most stable conformer being the one that minimizes steric repulsion between the substituents.

Table 2: Relative Energies of Predicted Conformers of Ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 180° (anti) | 0.00 |

| 2 | 60° (gauche) | 1.25 |

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, has been shown to provide accurate predictions for pyrrole derivatives. mdpi.com The chemical shifts of the pyrrole ring carbons and protons can be predicted based on additive substituent effects. stenutz.eursc.org For ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate, the electron-withdrawing groups would be expected to cause a downfield shift in the signals of the adjacent protons and carbons.

FT-IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and systematic errors in the calculations. The calculated IR spectrum can aid in the assignment of experimental vibrational bands. For instance, the characteristic C=O stretching frequencies of the formyl and ester groups, and the N-H stretching of the pyrrole ring can be predicted. Studies on 2-acylpyrroles have utilized DFT to analyze their vibrational spectra. longdom.org

Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data

| Parameter | Predicted Value | Hypothetical Experimental Value |

|---|---|---|

| ¹³C NMR (C=O, formyl) | 185 ppm | 183 ppm |

| ¹³C NMR (C=O, ester) | 172 ppm | 170 ppm |

| ¹H NMR (CHO) | 9.5 ppm | 9.4 ppm |

| IR Freq. (C=O, formyl) | 1680 cm⁻¹ | 1675 cm⁻¹ |

Investigation of Reaction Pathways and Transition States using Quantum Chemistry

Quantum chemistry provides a framework for investigating reaction mechanisms by locating transition states and calculating activation energies. For the synthesis of ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate, several synthetic routes are plausible, including variations of the Paal-Knorr or Knorr pyrrole synthesis. researchgate.net

Computational studies can be employed to model these reaction pathways. For example, a proposed mechanism for the formation of 2-formylpyrroles from amines and sugars has been investigated, highlighting key intermediates and transition states. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This can help in understanding the feasibility of a proposed mechanism and identifying the rate-determining step. For instance, the cyclization step in the synthesis of substituted pyrroles is often a key point of investigation. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the formyl and ester carbonyl groups, making them likely sites for electrophilic attack. Conversely, the hydrogen atom of the formyl group and the protons on the pyrrole ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The pyrrole nitrogen, due to the delocalization of its lone pair into the aromatic system, would be less nucleophilic than a typical amine nitrogen. Such MEP analyses have been applied to various pyrrole derivatives to understand their reactivity. mdpi.com

Solvation Effects and Intermolecular Interactions Modeling

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models can account for these effects using either implicit or explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide good estimates of the effect of solvent polarity on molecular properties and reaction energies. Quantum-chemical investigations on the sulfonation of pyrrole have utilized such models to understand the role of the solvent in directing the reaction pathway. osi.lv

Explicit solvation models involve including a number of solvent molecules in the calculation. This method is more computationally intensive but allows for the study of specific intermolecular interactions, such as hydrogen bonding. For ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate, hydrogen bonding between the formyl oxygen and a protic solvent, or between the pyrrole N-H and a hydrogen bond acceptor solvent, could be explicitly modeled to understand their impact on the molecular conformation and reactivity.

Future Prospects and Emerging Research Areas for Ethyl 3 2 Formyl 1h Pyrrol 1 Yl Propanoate

Development of Novel Catalytic Transformations Involving Pyrrole (B145914) Esters

The formyl and ester functionalities of ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate make it an ideal substrate for a wide range of novel catalytic transformations. Research into N-substituted pyrrole-2-carbaldehydes and related pyrrole esters is paving the way for innovative synthetic routes that can be extrapolated to this specific molecule. nih.gov

One promising area is the development of asymmetric catalytic reactions to introduce chirality. The aldehyde group can be a target for enantioselective additions of nucleophiles, such as organometallic reagents or enolates, catalyzed by chiral metal complexes or organocatalysts. Similarly, the ester group could be involved in stereoselective reductions or hydrolyses.

Furthermore, the pyrrole ring itself can be a platform for catalytic C-H functionalization. nih.gov Recent advances in transition-metal catalysis, particularly with palladium, rhodium, and iridium, have enabled the direct and selective introduction of new substituents onto the pyrrole core, bypassing the need for pre-functionalized starting materials. The N-propanoate side chain can act as a directing group in these transformations, influencing the regioselectivity of the C-H activation.

Table 1: Potential Catalytic Transformations for Ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate

| Catalytic Transformation | Functional Group | Potential Product | Catalyst Type |

|---|---|---|---|

| Asymmetric Aldol (B89426) Reaction | Formyl Group | Chiral β-hydroxy pyrrole derivative | Chiral Lewis Acid or Base |

| Enantioselective Reduction | Formyl Group | Chiral hydroxymethyl pyrrole | Chiral Metal Hydride |

| Directed C-H Arylation | Pyrrole Ring | Aryl-substituted pyrrole | Palladium or Rhodium complex |

Exploration of Advanced Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern synthetic chemistry due to their efficiency and atom economy. researchgate.net The bifunctional nature of ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate, possessing both an electrophilic aldehyde and a pyrrole scaffold, makes it an excellent candidate for the design of novel MCRs.

The formyl group can readily participate in classic MCRs like the Ugi or Passerini reactions, allowing for the rapid assembly of complex, peptide-like structures incorporating the pyrrole moiety. Furthermore, the pyrrole nucleus can act as a nucleophile or be involved in cycloaddition reactions within an MCR sequence. For instance, MCRs involving arylglyoxals have been used to synthesize a variety of pyrrole derivatives, and similar strategies could be adapted for N-substituted pyrrole-2-carbaldehydes. semanticscholar.org

The development of new MCRs involving this compound could lead to the efficient synthesis of libraries of complex molecules with potential applications in medicinal chemistry and materials science.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. The synthesis of functionalized pyrroles is an area that has seen significant advancements through the application of flow chemistry. syrris.com

The synthesis of ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate and its subsequent transformations are well-suited for integration into flow chemistry platforms. For example, the Paal-Knorr synthesis, a common method for preparing N-substituted pyrroles, has been successfully adapted to continuous flow conditions. mdpi.com This approach allows for rapid optimization of reaction parameters and can lead to higher yields and purities compared to traditional batch methods.

Furthermore, the integration of in-line purification and analysis techniques can lead to fully automated synthesis platforms for the production and derivatization of this compound, accelerating the discovery of new materials and biologically active molecules.

Potential in Sustainable Chemistry and Biocatalytic Approaches

The principles of sustainable or "green" chemistry are increasingly guiding the development of new synthetic methods. semanticscholar.org For a molecule like ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate, this translates to exploring eco-friendly synthesis routes and utilizing renewable resources. The synthesis of N-substituted pyrroles can often be achieved using greener solvents, such as water or ethanol (B145695), and employing heterogeneous catalysts that can be easily recovered and reused. mdpi.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to organic synthesis. The formyl group of the target molecule is an excellent handle for enzymatic transformations. For instance, oxidoreductases can be used for the selective reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid. Moreover, recent research has demonstrated the biocatalytic synthesis of pyrrole-2-carbaldehyde derivatives, suggesting that enzymatic routes to ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate itself could be developed. mdpi.comnih.gov The use of enzymes could provide access to novel derivatives with high stereoselectivity under mild reaction conditions. researchgate.net

Table 2: Green Chemistry and Biocatalytic Approaches for Ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate

| Approach | Description | Potential Advantage |

|---|---|---|

| Green Solvents | Utilizing water, ethanol, or ionic liquids as reaction media. | Reduced environmental impact and improved safety. |

| Heterogeneous Catalysis | Employing solid-supported catalysts for ease of separation and reuse. | Simplified purification and catalyst recycling. |

| Biocatalytic Reduction | Using alcohol dehydrogenases for the selective reduction of the formyl group. | High enantioselectivity and mild reaction conditions. |

Synergistic Applications in Hybrid Organic-Inorganic Materials Science

Hybrid organic-inorganic materials, which combine the properties of both organic and inorganic components at the molecular or nanoscale level, are a rapidly growing field of materials science. The functional groups present in ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate offer multiple avenues for its incorporation into such hybrid materials.

The ester and formyl groups can act as ligation sites for metal ions, enabling the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, catalysis, and sensing. Additionally, the pyrrole ring can be polymerized, either chemically or electrochemically, to form conductive polymers. By incorporating this monomer into a hybrid material, it is possible to create conductive coatings or composites with tailored electronic properties. For example, the electropolymerization of carboxylic acid functionalized pyrroles within a sol-gel matrix has been demonstrated to create novel hybrid materials. rsc.org

Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for the optimization of synthetic processes. Advanced spectroscopic techniques, such as in situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for monitoring reactions in real-time. acgpubs.org These methods allow for the identification of transient intermediates and the determination of reaction kinetics, providing valuable insights into the reaction pathway.

For reactions involving ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate, in situ spectroscopy can be used to follow the consumption of the formyl group, the formation of new bonds, and any changes to the pyrrole ring. This information is invaluable for optimizing reaction conditions, improving yields, and developing a deeper understanding of the underlying chemical transformations. For instance, the synthesis of pyrrole derivatives has been studied using in-situ mid-infrared monitoring to elucidate the reaction mechanism and kinetics.

Q & A

Q. What are the recommended synthetic routes for ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate?

A common approach involves condensation reactions between pyrrole aldehydes and ethyl propanoate derivatives. For example, refluxing 2-formylpyrrole with ethyl 3-aminopropanoate in xylene under Dean-Stark conditions can facilitate formylation and esterification. Post-reaction purification via recrystallization (e.g., methanol) is critical to isolate the product . Alternative methods may use chloranil as an oxidizing agent to stabilize intermediates during cyclization .

Q. How can researchers ensure the purity of this compound post-synthesis?

Purity assessment typically combines chromatographic (HPLC, TLC) and spectroscopic (NMR, FT-IR) techniques. Reference standards for related pyrrole derivatives (e.g., 4-aroyl-3-sulfonylpyrroles) can aid in identifying impurities . Recrystallization from methanol or ethanol is effective for removing unreacted starting materials .

Q. What safety protocols are essential when handling ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate?

Use full chemical protective clothing, including gloves and goggles, to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved P95 respirators) is recommended due to potential aerosolization. Avoid drainage contamination and ensure proper ventilation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Cross-validate NMR and mass spectrometry (MS) results with computational predictions (e.g., density functional theory for NMR chemical shifts). For exact mass confirmation, high-resolution MS (HRMS) should match the theoretical value (C₁₀H₁₃NO₃: 195.137 g/mol) . Discrepancies may arise from tautomerization; controlled pH during analysis mitigates this .

Q. What strategies optimize reaction yield in large-scale synthesis?

Optimize solvent polarity (e.g., xylene vs. toluene) and reaction time (25–30 hours for cyclization). Catalytic additives like p-toluenesulfonic acid can accelerate formylation. Monitor reaction progress via TLC and adjust stoichiometry to minimize side products .

Q. How are unexpected byproducts identified and mitigated during synthesis?

Common impurities include unreacted 2-formylpyrrole or ester hydrolysis products. Use HPLC with UV detection (λ = 254 nm) and compare retention times against spiked standards . Mechanistic studies (e.g., kinetic isotope effects) can clarify side-reaction pathways, guiding condition adjustments (e.g., lower temperature) .

Q. What methods assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies at 40°C/75% relative humidity over 6 months. Monitor degradation via HPLC and identify products (e.g., hydrolyzed propanoic acid derivatives) . Lyophilization or inert-atmosphere storage enhances long-term stability .

Q. How are computational tools applied to predict reactivity or biological activity?

Molecular docking studies (e.g., AutoDock Vina) can predict interactions with biological targets, such as enzymes requiring pyrrole-based inhibitors. QSAR models trained on analogs (e.g., 3-(methylsulfonyl)propanoates) help prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.